molecular formula C22H20F3N3O4S B11106341 methyl 3,3,3-trifluoro-2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propanoate

methyl 3,3,3-trifluoro-2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propanoate

Cat. No.: B11106341
M. Wt: 479.5 g/mol
InChI Key: SOFYRYOXIHPIQE-UHFFFAOYSA-N
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Description

METHYL 2-[(2-ANILINO-2-OXOETHYL)SULFANYL]-3,3,3-TRIFLUORO-2-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOATE is a complex organic compound with a unique structure that includes multiple functional groups such as anilino, oxoethyl, sulfanyl, trifluoro, and pyrazolyl

Preparation Methods

The synthesis of METHYL 2-[(2-ANILINO-2-OXOETHYL)SULFANYL]-3,3,3-TRIFLUORO-2-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOATE typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include aniline derivatives, oxoethyl compounds, and sulfanyl reagents. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions including:

    Oxidation: It can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced sulfur or nitrogen-containing compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the anilino or pyrazolyl moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 2-[(2-ANILINO-2-OXOETHYL)SULFANYL]-3,3,3-TRIFLUORO-2-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to METHYL 2-[(2-ANILINO-2-OXOETHYL)SULFANYL]-3,3,3-TRIFLUORO-2-(5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOATE include other anilino, oxoethyl, sulfanyl, and pyrazolyl derivatives These compounds may share similar chemical properties and reactivity but can differ in their specific biological activities and applications

Properties

Molecular Formula

C22H20F3N3O4S

Molecular Weight

479.5 g/mol

IUPAC Name

methyl 2-(2-anilino-2-oxoethyl)sulfanyl-3,3,3-trifluoro-2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanoate

InChI

InChI=1S/C22H20F3N3O4S/c1-14-18(19(30)28(27-14)16-11-7-4-8-12-16)21(20(31)32-2,22(23,24)25)33-13-17(29)26-15-9-5-3-6-10-15/h3-12,27H,13H2,1-2H3,(H,26,29)

InChI Key

SOFYRYOXIHPIQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C(=O)OC)(C(F)(F)F)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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